molecular formula C21H24F3N5O2 B1193224 OX1R Antagonist 56

OX1R Antagonist 56

Cat. No.: B1193224
M. Wt: 435.45
InChI Key: MJEJGMUTGRYQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OX1R antagonist 56 is a brain penetrant which is a selective and high affinity OX1R antagonist.

Scientific Research Applications

Role in Stress-Induced Hyperarousal

OX1R Antagonist 56, identified as compound 56, has been researched for its potential in treating psychiatric disorders associated with stress. Studies demonstrate that this compound crosses the blood-brain barrier and occupies orexin-1 receptors (OX1Rs) in the brain. In rat models, it effectively prevented prolongation of sleep onset caused by stress without impacting overall sleep duration. Moreover, it attenuated panic-like behaviors and cardiovascular responses in rat models without affecting baseline locomotor or autonomic activity, suggesting its therapeutic potential for stress-related disorders (The Journal of Pharmacology and Experimental Therapeutics, 2015).

Impact on Sleep Architecture

In research exploring the effects of this compound on sleep, it was found that while it does not alter spontaneous sleep in rats and wild-type mice, it promotes rapid eye movement (REM) sleep in orexin-2 receptor knockout mice. This specific targeting and blockade of OX1R can modulate sleep patterns, indicating its potential use in sleep disorders (The Journal of Pharmacology and Experimental Therapeutics, 2015).

Influence on Compulsive Food Consumption

The application of OX1R antagonists has also been studied in the context of binge eating in female rats. It was observed that compounds like SB-649868 and GSK1059865, which target OX1R, selectively reduced binge eating for highly palatable food without affecting standard food pellet intake and without inducing sleep. This points to a major role of OX1R mechanisms in binge eating, suggesting that selective antagonism at OX1R could be a novel treatment for eating disorders with a compulsive component (Neuropsychopharmacology, 2012).

Applications in Testicular Development

Research on neonatal mice has shown that the binding of orexin A (OXA) to OX1R is important for the development of the testis. Blocking OXA binding to OX1R using OX1R specific antagonists like SB-334867 affected testicular development, indicating a significant role of the OXA/OX1R system in gonadal development (General and Comparative Endocrinology, 2016).

Properties

Molecular Formula

C21H24F3N5O2

Molecular Weight

435.45

IUPAC Name

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C21H24F3N5O2/c1-3-31-17-5-4-12(2)28-18(17)19(30)29-11-14-6-13(14)7-16(29)10-27-20-25-8-15(9-26-20)21(22,23)24/h4-5,8-9,13-14,16H,3,6-7,10-11H2,1-2H3,(H,25,26,27)

InChI Key

MJEJGMUTGRYQJO-UHFFFAOYSA-N

SMILES

FC(C1=CN=C(NCC2N(C(C3=NC(C)=CC=C3OCC)=O)CC4CC4C2)N=C1)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OX1R antagonist-56;  OX1R antagonist56;  OX-1R antagonist 56;  OX1R antagonist 56

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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